molecular formula C16H17O3P B12289293 Vinylphosphonic acid dibenzyl ester

Vinylphosphonic acid dibenzyl ester

Cat. No.: B12289293
M. Wt: 288.28 g/mol
InChI Key: NFJBWXJQVBUOME-UHFFFAOYSA-N
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Description

Vinylphosphonic acid dibenzyl ester is an organophosphorus compound with the chemical formula C16H17O3P It is a derivative of vinylphosphonic acid, where the hydrogen atoms of the phosphonic acid group are replaced by benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinylphosphonic acid dibenzyl ester can be synthesized through the esterification of vinylphosphonic acid with benzyl alcohol. The reaction typically involves the use of a catalyst, such as p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction can be represented as follows:

CH2=CHP(O)(OH)2+2C6H5CH2OHCH2=CHP(O)(OCH2C6H5)2+2H2O\text{CH}_2=\text{CHP(O)(OH)}_2 + 2 \text{C}_6\text{H}_5\text{CH}_2\text{OH} \rightarrow \text{CH}_2=\text{CHP(O)(OCH}_2\text{C}_6\text{H}_5)_2 + 2 \text{H}_2\text{O} CH2​=CHP(O)(OH)2​+2C6​H5​CH2​OH→CH2​=CHP(O)(OCH2​C6​H5​)2​+2H2​O

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Vinylphosphonic acid dibenzyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester bonds can be hydrolyzed to yield vinylphosphonic acid and benzyl alcohol.

    Oxidation: The vinyl group can be oxidized to form corresponding phosphonic acids.

    Substitution: The benzyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of an acid or base catalyst at elevated temperatures.

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Hydrolysis: Vinylphosphonic acid and benzyl alcohol.

    Oxidation: Phosphonic acids with oxidized vinyl groups.

    Substitution: Various substituted phosphonic esters.

Scientific Research Applications

Vinylphosphonic acid dibenzyl ester has several applications in scientific research:

    Polymer Chemistry: Used as a monomer or comonomer in the synthesis of polymers with unique properties, such as high thermal stability and flame retardancy.

    Materials Science: Incorporated into materials to enhance their mechanical and chemical properties.

    Biomedicine: Potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industrial Applications: Used in the production of adhesives, coatings, and sealants.

Mechanism of Action

The mechanism of action of vinylphosphonic acid dibenzyl ester involves its ability to form strong bonds with various substrates. The phosphonic acid group can interact with metal ions, forming stable complexes. This property is exploited in applications such as corrosion inhibition and surface treatment of metals.

Comparison with Similar Compounds

Similar Compounds

    Vinylphosphonic Acid: The parent compound, which lacks the benzyl ester groups.

    Dimethyl Vinylphosphonate: A similar compound where the phosphonic acid group is esterified with methyl groups.

    Diethyl Vinylphosphonate: Another similar compound with ethyl ester groups.

Uniqueness

Vinylphosphonic acid dibenzyl ester is unique due to the presence of benzyl groups, which impart distinct chemical and physical properties. These properties include enhanced hydrophobicity and the ability to form stable complexes with aromatic compounds.

Properties

Molecular Formula

C16H17O3P

Molecular Weight

288.28 g/mol

IUPAC Name

[ethenyl(phenylmethoxy)phosphoryl]oxymethylbenzene

InChI

InChI=1S/C16H17O3P/c1-2-20(17,18-13-15-9-5-3-6-10-15)19-14-16-11-7-4-8-12-16/h2-12H,1,13-14H2

InChI Key

NFJBWXJQVBUOME-UHFFFAOYSA-N

Canonical SMILES

C=CP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Origin of Product

United States

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